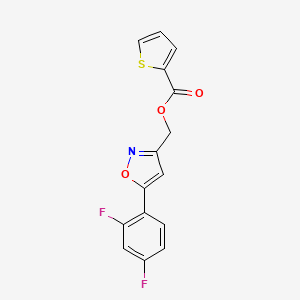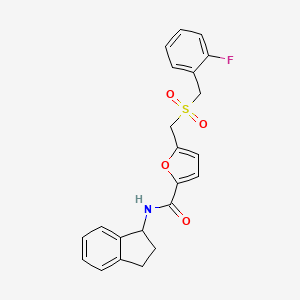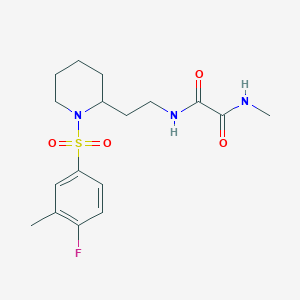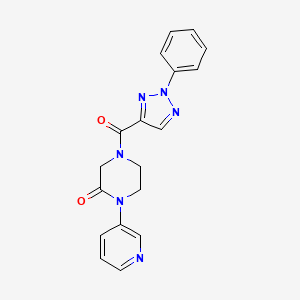
4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one, also known as PTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
科学的研究の応用
Synthesis and Antimicrobial Activity
One study focused on the synthesis of derivatives related to the compound, demonstrating their potential in antimicrobial activities. These compounds, including the mentioned chemical, were synthesized through a reaction involving aminomethylation with piperazine derivatives. The resulting compounds showed promising antibacterial activities, highlighting their potential use in developing new antimicrobial agents (Pitucha et al., 2005).
Drug Delivery Applications
Another study investigated the encapsulation of lipophilic derivatives, including those similar to the mentioned compound, in water-soluble metalla-cages. This approach aimed at improving the drug delivery of such compounds by enhancing their solubility and bioavailability. The research found that encapsulation led to increased cytotoxicity against cancer cells, suggesting potential applications in cancer therapy (Mattsson et al., 2010).
Structural and Reactivity Studies
Further studies explored the structural characteristics and reactivity of compounds structurally related to "4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one". Investigations into the local reactive properties, Fukui functions, and adsorption behaviors via DFT and MD simulations have provided insights into the molecular interactions, stability, and potential pharmacological applications of these compounds (Al-Ghulikah et al., 2021).
Anticancer Activities
Another area of research has focused on synthesizing novel Mannich bases from derivatives of the compound and testing their anticancer activities. These studies have synthesized hybrid molecules aiming to enhance biological activity against prostate cancer cells. The results indicated moderate cytotoxic activity, underscoring the potential of these compounds in anticancer drug development (Demirci & Demirbas, 2019).
特性
IUPAC Name |
4-(2-phenyltriazole-4-carbonyl)-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c25-17-13-22(9-10-23(17)15-7-4-8-19-11-15)18(26)16-12-20-24(21-16)14-5-2-1-3-6-14/h1-8,11-12H,9-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAYZRXVNDJNGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-1-(pyridin-3-yl)piperazin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

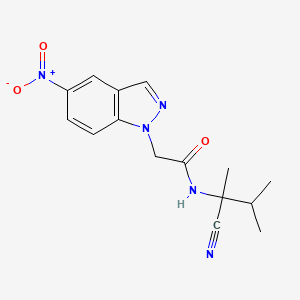
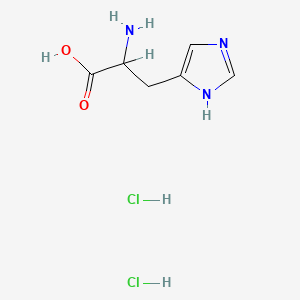
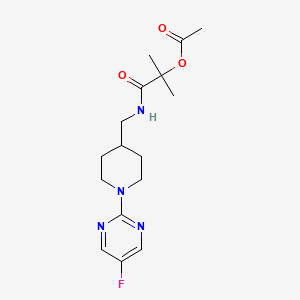
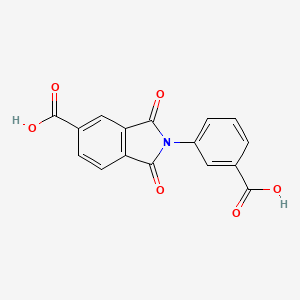
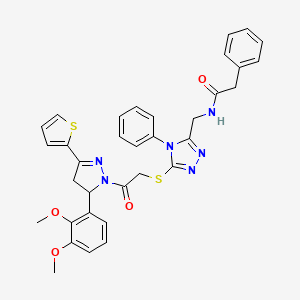
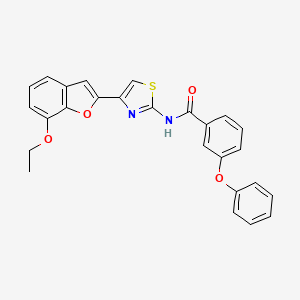
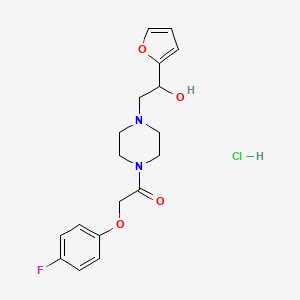
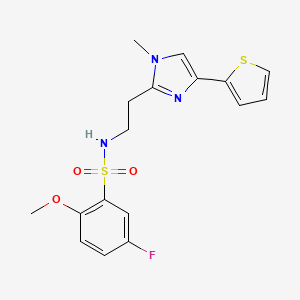
![3-[3-butyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid](/img/structure/B2663313.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2663314.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-methylpyrimidine-2-carboxamide](/img/structure/B2663318.png)
